(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring and a phenylpropanamido group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Phenylpropanamido Group: This step involves the reaction of the cyclopentane derivative with a phenylpropanamido precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as self-propagating high-temperature synthesis (SHS) can be employed for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets and modulate their activity, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different application profile compared to (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid.
Other Cyclopentane Derivatives: Various cyclopentane derivatives with different functional groups can be compared based on their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylpropanamido group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,3R)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12+,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGAXCAKQYFGOG-KGYLQXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2027106-02-9 |
Source
|
Record name | (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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